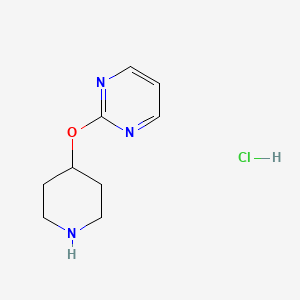
2-(Piperidin-4-yloxy)pyrimidine hydrochloride
Übersicht
Beschreibung
2-(Piperidin-4-yloxy)pyrimidine hydrochloride is a chemical compound that has been studied for its potential use in various pharmaceutical applications. It is a key intermediate in the synthesis of potent inhibitors, such as those targeting deoxycytidine kinase (dCK), which is an enzyme involved in nucleoside metabolism and has implications in cancer treatment .
Synthesis Analysis
The synthesis of related compounds has been described in several studies. A practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which is closely related to the compound of interest, involves a four-step telescoped process starting from commercially available 2,4-dichloro-5-fluoropyrimidine. This process yields the desired product in about 68% overall yield and is considered an economical alternative to other methods . Another synthesis approach for a related compound, 2-chloro-4-(piperidin-1-ylmethyl)pyridine, involves chlorination and subsequent condensation with piperidine, achieving an overall yield of approximately 62% .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Piperidin-4-yloxy)pyrimidine hydrochloride has been studied using single crystal X-ray diffraction. For instance, the crystal structure of a copper(II) complex based on a pyrazolylpyrimidine ligand with a piperidinyl substituent has been elucidated, revealing bidentate chelating coordination modes and various non-covalent interactions . Additionally, the crystal structures of polymorphs of 2-amino-4-chloro-6-piperidinopyrimidine have been reported, showing how molecules are linked by hydrogen bonds into specific aggregates .
Chemical Reactions Analysis
The reactivity of piperidine-containing pyrimidine derivatives has been explored in various chemical reactions. For example, piperidine has been used as a catalyst in the synthesis of cyanoaminopyrane derivatives from acetylpyridine . In another study, piperidine and formaldehyde were reacted with 2-amino-4-(7-H/substitutedcoumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines to yield new compounds with potential antimicrobial activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(Piperidin-4-yloxy)pyrimidine hydrochloride are not detailed in the provided papers, related compounds have been characterized using various analytical techniques. For instance, the synthesized compounds in one study were elucidated by FTIR, 1H-NMR, mass spectrometry, and elemental analysis . The solubility of a water-soluble salt of a related compound was found to be 8 mg/mL at physiological pH, indicating good potential for intravenous infusion .
Relevant Case Studies
Several of the studies provided include case studies of the synthesized compounds. For example, the antimicrobial activity of 2-piperidinomethylamino derivatives was evaluated against a range of bacteria and fungi, with some compounds showing significant activity . Another study described the analgesic and antiparkinsonian activities of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, highlighting their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Synthesis of Key Intermediates
- Deoxycytidine Kinase Inhibitors : A practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, an intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors, is described. This process provides an economical alternative to previous methods, suggesting its potential in drug development (Zhang et al., 2009).
Enhancement of Water Solubility in Drug Design
- Adenosine Receptor Antagonists : The modification of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus with a 1-(substituted)piperidin-4-yl ring led to the generation of stable, water-soluble salts. This development is significant for creating adenosine receptor antagonists with improved solubility at physiological pH, highlighting its application in intravenous infusion preparations (Baraldi et al., 2012).
Molecular Dynamic Simulation for Corrosion Inhibition
- Corrosion Inhibition on Iron : Piperidine derivatives, including those related to 2-(Piperidin-4-yloxy)pyrimidine, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations revealed these compounds' adsorption behaviors and inhibition efficiencies, providing insights into their application in material protection (Kaya et al., 2016).
Antimicrobial and Antiparkinsonian Activities
- Analgesic and Antiparkinsonian Activities : Research into thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, derived from 2-chloro-6-ethoxy-4-acetylpyridine, has shown promising analgesic and antiparkinsonian activities. These findings indicate the potential therapeutic applications of such compounds in pain management and Parkinson's disease treatment (Amr et al., 2008).
Zukünftige Richtungen
Piperidine derivatives, including “2-(Piperidin-4-yloxy)pyrimidine hydrochloride”, have significant potential in drug design due to their unique biochemical properties . They are present in more than twenty classes of pharmaceuticals and many alkaloid natural products . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines .
Eigenschaften
IUPAC Name |
2-piperidin-4-yloxypyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIWOXHQDAKZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
950649-19-1 | |
| Record name | Pyrimidine, 2-(4-piperidinyloxy)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=950649-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50626673 | |
| Record name | 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yloxy)pyrimidine hydrochloride | |
CAS RN |
412293-92-6 | |
| Record name | Pyrimidine, 2-(4-piperidinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=412293-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




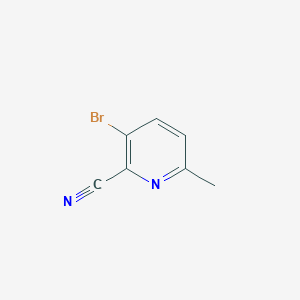

![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)


![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)
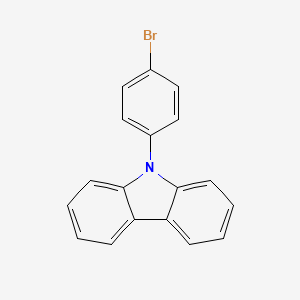
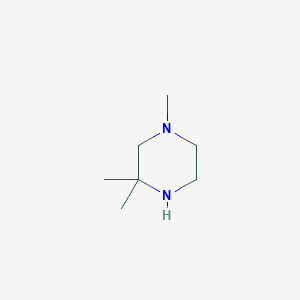
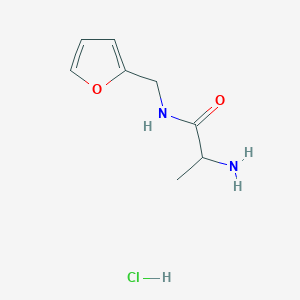
![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)
